molecular formula C20H20N2O5 B12810136 2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid

2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid

Cat. No.: B12810136
M. Wt: 368.4 g/mol
InChI Key: GOCNEQGFDAXBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly useful in the field of biochemistry and molecular biology due to its stability and reactivity.

Preparation Methods

The synthesis of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with acetic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve automated peptide synthesizers that facilitate the repetitive coupling and deprotection steps required for peptide chain elongation .

Chemical Reactions Analysis

2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different amide derivatives. Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for catalyzing substitution reactions. .

Scientific Research Applications

2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Similar compounds to 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid include:

The uniqueness of this compound lies in its specific structure, which provides stability and reactivity suitable for various synthetic applications.

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNEQGFDAXBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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